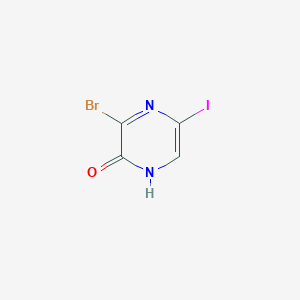![molecular formula C16H11ClN6OS2 B2416574 2-((1-(3-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)-N-(チアゾール-2-イル)アセトアミド CAS No. 893920-70-2](/img/structure/B2416574.png)
2-((1-(3-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)-N-(チアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN6OS2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
この化合物は、有意な抗炎症作用を示すことが明らかになっています . 研究では、この化合物のいくつかの誘導体が合成され、ラットにおけるカラギーナン誘発足根浮腫試験を用いて抗炎症作用が評価されました . 5-{[4-(4-ブロモフェニル)-3-(4-クロロフェニル)-1,3-チアゾール-2(3H)-イリデン]アミノ}-6-メチル-1-フェニル-1,5-ジヒドロ-4H-ピラゾロ[3,4-d]ピリミジン-4-オン (11e) とその3,4-ビス(4-クロロフェニル)アナログ (11f) は、一般的な抗炎症薬であるインドメタシンと同等の活性を示し、潰瘍形成作用は最小限でした .
潰瘍形成に関する研究
この化合物とその誘導体の潰瘍形成作用が研究されています . 最も活性な化合物は、潰瘍形成作用が最小限であることが判明しており、抗炎症薬としてさらなる開発の可能性のある候補となっています .
SRCキナーゼ阻害
この化合物は、SRCキナーゼ阻害剤としての可能性について研究されています . SRCキナーゼは、細胞の成長、分裂、移動、生存において重要な役割を果たす、非受容体型チロシンキナーゼのファミリーです。 SRCキナーゼ阻害剤は、癌治療における潜在的な用途について調査されています .
プロト脱ボロン化触媒
この化合物とは直接関係ありませんが、同様のピラゾロ[3,4-d]ピリミジン化合物の研究により、ピナコールボロン酸エステルの触媒的プロト脱ボロン化が開発されました . これは、有機合成において貴重な変換です .
アンチマルコフニコフヒドロメチル化
上記のプロト脱ボロン化研究により、形式的なアンチマルコフニコフアルケンヒドロメチル化が開発されました . これは、貴重な変換ですが、これまで知られていませんでした .
その他の化合物の合成
この化合物とその誘導体は、他の複雑な有機化合物の合成に使用されてきました . たとえば、プロト脱ボロン化は、δ-®-コニセインとインドリジジン209Bの形式的な全合成に使用されました .
作用機序
Target of Action
The primary target of the compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is the SRC family of tyrosine kinases . These kinases play a crucial role in cellular signaling pathways that regulate growth and survival .
Mode of Action
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide acts as an ATP-competitive inhibitor of the SRC kinases . It binds to the ATP pocket of the SRC kinase, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of SRC kinases by 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide affects several downstream signaling pathways. One of these is the AKT pathway, which is involved in cell survival and proliferation . By inhibiting SRC kinases, the compound disrupts this pathway, leading to reduced cell growth and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The result of the action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a significant cytotoxic effect and induction of apoptosis in cells . This is due to the compound’s inhibition of SRC kinases and disruption of downstream signaling pathways .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-10-2-1-3-11(6-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-4-5-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGCHKRVVFQBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)
![6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2416501.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)

![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2416509.png)
![(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2416511.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2416512.png)
![2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2416513.png)
